methyl 4-(3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate
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Description
Methyl 4-(3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate is a useful research compound. Its molecular formula is C25H18Cl2N2O5 and its molecular weight is 497.33. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound, also known as Bixlozone , is the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXS) . DXS is a crucial enzyme in the non-mevalonate pathway of isoprenoid biosynthesis, which is responsible for the production of terpenoids and carotenoids in plants .
Mode of Action
Bixlozone acts by inhibiting the activity of DXS . This inhibition disrupts the biosynthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the five-carbon building blocks of terpenoids . As a result, the production of carotenoids, which are essential for photosynthesis, is halted .
Biochemical Pathways
The affected biochemical pathway is the non-mevalonate pathway or methylerythritol phosphate (MEP) pathway . This pathway is responsible for the production of terpenoids and carotenoids in plants . The inhibition of DXS leads to a decrease in the production of these compounds, affecting various downstream processes, including photosynthesis .
Pharmacokinetics
As a herbicide, it is likely to be absorbed by the roots and shoots of plants and transported to various parts of the plant where it exerts its action . The compound’s bioavailability would depend on factors such as its solubility, stability, and the plant’s ability to metabolize it .
Result of Action
The inhibition of carotenoid biosynthesis by Bixlozone leads to the bleaching of plant tissues . Carotenoids protect chlorophyll from photooxidation and contribute to photosynthesis . Without carotenoids, the plant’s leaves turn white, and the plant eventually dies due to the inability to photosynthesize .
Action Environment
The action, efficacy, and stability of Bixlozone can be influenced by various environmental factors. These may include the pH of the soil, temperature, and moisture levels . .
Properties
IUPAC Name |
methyl 4-[3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18Cl2N2O5/c1-33-25(32)14-7-10-16(11-8-14)28-23(30)20-21(18-12-9-15(26)13-19(18)27)29(34-22(20)24(28)31)17-5-3-2-4-6-17/h2-13,20-22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDBMIZMDLRZTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=C(C=C(C=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18Cl2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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